molecular formula C17H22N4O3 B2578820 4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde CAS No. 866156-83-4

4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde

Cat. No. B2578820
CAS RN: 866156-83-4
M. Wt: 330.388
InChI Key: XXJSOYBFTJMDHR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available .

Scientific Research Applications

Serotonergic Pathways and Anxiety Treatment

Research demonstrates the involvement of serotonin 1a and serotonin-2 receptors in anxiety, with compounds such as Serazepine showing anxiolytic potential in clinical trials. Serazepine, belonging to a novel pentacyclic ring system, exhibits high specificity in inhibiting serotonin (5-HT2) binding. Clinical studies have shown its effectiveness in reducing anxiety scores in patients with generalized anxiety disorder, linking the chemical structure closely to anxiety treatment mechanisms (Katz et al., 1993).

Novel Benzodiazepine Structures and Properties

The emergence of designer benzodiazepines like flubromazepam and pyrazolam in the market highlights the exploration of benzodiazepine derivatives for potential therapeutic or recreational uses. These compounds often possess unique pharmacokinetic properties and metabolic pathways, as seen in flubromazepam, which has an extremely long elimination half-life and specific metabolite profiles, indicating the structural and functional versatility of these compounds (Moosmann et al., 2013).

Sedative Properties and Clinical Applications

The exploration of benzodiazepine receptor agonists like MR04A3 for their anesthetic and sedative properties in clinical settings signifies the potential of such compounds in medical procedures. These studies provide insights into the hypnotic effects, safety profiles, and hemodynamic implications of these novel compounds, offering a basis for their application in clinical anesthesia (Sneyd et al., 2012).

properties

IUPAC Name

4-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13-10-16(23)18-14-4-2-3-5-15(14)21(13)17(24)11-19-6-8-20(12-22)9-7-19/h2-5,12-13H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJSOYBFTJMDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde

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